molecular formula C15H16N2S B8357872 N,N-Bis(2-methylphenyl)thiourea CAS No. 29729-75-7

N,N-Bis(2-methylphenyl)thiourea

Cat. No.: B8357872
CAS No.: 29729-75-7
M. Wt: 256.4 g/mol
InChI Key: UTAZGBPORKOEAX-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Derivatives in Contemporary Organic Chemistry and Materials Science

Thiourea and its derivatives are a versatile class of organic compounds that have garnered considerable attention in both organic chemistry and materials science. researchgate.netmdpi.com Their importance stems from a flexible structural framework and a wide array of biological activities. mdpi.comrsc.org In organic synthesis, thioureas serve as crucial building blocks for the creation of various heterocyclic compounds and are utilized as organocatalysts. rsc.orgwikipedia.orgrsc.org The ability of thiourea derivatives to form strong hydrogen bonds is a key feature, enabling them to act as catalysts in a variety of chemical transformations. rsc.orgnih.gov

In the realm of materials science, thiourea derivatives are investigated for their potential as fluorescent chemosensors for ion recognition and as precursors for the synthesis of metal sulfides. wikipedia.orgnih.govresearchgate.net Their applications extend to being components in polymers, flame retardants, and antioxidants. researchgate.net The diverse functionalities and properties of thiourea derivatives make them a continuing focus of research for developing new materials with tailored characteristics. researchgate.net

Structural Characteristics and Reactive Centers of N,N-Diarylthioureas: A Focus on N,N-Bis(2-methylphenyl)thiourea

N,N'-diarylthioureas, including this compound, possess a core thiocarbamide group (–NH–C(S)–NH–) flanked by two aryl substituents. This arrangement gives rise to several key structural and reactive features. The thiourea moiety itself contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), facilitating the formation of intra- and intermolecular hydrogen bonds. nih.gov This characteristic is crucial for their role in organocatalysis and their supramolecular chemistry. rsc.orgnih.gov

The general structure of thiourea allows for tautomerism between the thione and thiol forms, although the thione form is typically more prevalent. mdpi.com The presence of the C=S double bond and the nitrogen atoms with their lone pairs of electrons makes these compounds effective ligands for coordinating with metal ions. researchgate.net

Specifically for this compound, the two 2-methylphenyl (o-tolyl) groups introduce steric hindrance around the nitrogen atoms, which can influence the molecule's conformation and its interactions with other molecules. The chemical formula for this compound is C15H16N2S, and its molecular weight is approximately 256.39 g/mol . nih.govalfa-chemistry.comepa.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC15H16N2S
Molecular Weight256.39 g/mol
CAS Number137-97-3

Overview of Prior Academic Research on Aryl-Substituted Thiourea Compounds and Analogues

Academic research into aryl-substituted thiourea compounds has been extensive, covering their synthesis, structural elucidation, and a wide range of applications. researchgate.netbiointerfaceresearch.com Studies have demonstrated that N-aryl and N,N'-diaryl substituted thioureas have significant potential as anticancer agents. biointerfaceresearch.com The hydrophobic nature of the aryl substituents and their ability to engage in π-π interactions are thought to contribute to their biological activity. biointerfaceresearch.com

The synthesis of various aryl thiourea derivatives has been a major focus, often involving the reaction of aryl isothiocyanates with corresponding amines. researchgate.net Researchers have also explored the use of these compounds as ligands for the formation of metal complexes, which have shown a range of interesting properties and applications. researchgate.net The crystal structures of many aryl-substituted thioureas have been determined, providing valuable insights into their solid-state packing and intermolecular interactions, which are often dominated by hydrogen bonding. nih.gov Furthermore, the development of thiourea-based organocatalysts, particularly those with bulky aryl groups, has been a vibrant area of research, leading to new methods for asymmetric synthesis. rsc.org

Identification of Research Gaps and Emerging Perspectives for this compound Studies

While there is a substantial body of research on aryl-substituted thioureas in general, specific investigations into this compound are less common. This presents several opportunities for future research.

A significant research gap exists in the comprehensive characterization of its coordination chemistry. A systematic study of its complexes with a variety of transition metals could unveil novel catalytic or material properties. The influence of the ortho-methyl substituents on the coordination geometry and reactivity of the resulting complexes is an area ripe for exploration.

Furthermore, while the potential of diarylthioureas as anticancer agents has been noted, the specific biological activities of this compound remain largely unexplored. biointerfaceresearch.com In-depth studies to evaluate its efficacy against various cell lines and to understand its mechanism of action could be a promising avenue.

Another emerging perspective is the application of this compound in the development of new organocatalysts. The specific steric and electronic properties conferred by the o-tolyl groups could lead to catalysts with unique selectivity and reactivity in asymmetric synthesis.

Finally, a more detailed investigation into the supramolecular chemistry of this compound, including the formation of co-crystals and gels, could lead to the development of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29729-75-7

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1,1-bis(2-methylphenyl)thiourea

InChI

InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18)

InChI Key

UTAZGBPORKOEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Analysis for N,n Bis 2 Methylphenyl Thiourea

Established Synthetic Routes for Symmetrically Substituted Thioureas

The formation of the thiourea (B124793) backbone can be achieved through several reliable synthetic strategies. The most prominent and widely adopted methods involve the reaction of amines with either isothiocyanates or a source of thiocarbonyl, such as carbon disulfide or its derivatives.

The most common and direct method for preparing symmetrically substituted thioureas like N,N-Bis(2-methylphenyl)thiourea involves the reaction of an appropriate primary amine with its corresponding isothiocyanate. nih.gov In this case, 2-methylaniline would be reacted with 2-methylphenyl isothiocyanate. The reaction is typically a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate's N=C=S group. nih.gov

This "click-type" coupling is generally efficient, often providing high yields with simple work-up procedures. nih.gov The reaction can be performed with a 1:1 stoichiometry of the amine and isothiocyanate. For the synthesis of a symmetrical thiourea from a single amine precursor without a pre-formed isothiocyanate, a thiocarbonyl transfer agent is required. A common agent is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). In this approach, two equivalents of the primary amine (2-methylaniline) are treated with one equivalent of TCDI. nih.govresearchgate.net The reaction proceeds via an initial reaction of TCDI with one molecule of the amine to form a reactive intermediate, which is then attacked by a second molecule of the amine to yield the final thiourea product and two equivalents of imidazole (B134444).

The general scheme for this reaction is as follows:

Step 1: 2-Amino-N,N'-dialkylaniline + 1,1'-Thiocarbonyldiimidazole → Reactive Intermediate

Step 2: Reactive Intermediate + 2-Amino-N,N'-dialkylaniline → N,N′-bis(2-dialkylaminophenyl)thiourea + 2 Imidazole

This method was successfully used to prepare N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea by reacting the corresponding anilines with TCDI in dichloromethane (B109758) (CH2Cl2) overnight at 323 K. nih.gov

For the synthesis of symmetrical thioureas, two equivalents of the primary amine are reacted with one equivalent of carbon disulfide. The dithiocarbamate (B8719985) intermediate, formed from the first equivalent of amine and CS2, can be desulfurized in situ to generate the isothiocyanate. nih.govacs.org This isothiocyanate then promptly reacts with the second equivalent of the amine present in the reaction mixture to form the desired N,N'-disubstituted thiourea. acs.org

Several variations of this method exist to promote the reaction and improve yields. One approach involves conducting the reaction in an aqueous medium, which has been shown to be efficient for the synthesis of both symmetrical and unsymmetrical thioureas from aliphatic primary amines. acs.orgorganic-chemistry.orgnih.gov Another variation employs a promoter, such as carbon tetrabromide, which facilitates the reaction under mild conditions, often at room temperature, leading to high yields in short reaction times. lnu.edu.cn Mechanochemical techniques, such as ball milling, have also been successfully applied, providing rapid and high-yielding synthesis of symmetrical thioureas from anilines and carbon disulfide, often in the presence of a base like potassium hydroxide (B78521) to promote the decomposition of the dithiocarbamate intermediate. nih.gov

Synthetic Route Key Reagents General Conditions Advantages Disadvantages References
Isothiocyanate + AminePrimary Amine, IsothiocyanateStoichiometric, often at room temp. or with mild heatingHigh yields, clean reaction, simple work-upRequires availability of specific isothiocyanate nih.gov, nih.gov
Amine + TCDIPrimary Amine, 1,1'-Thiocarbonyldiimidazole2:1 amine to TCDI ratio, organic solvent (e.g., CH2Cl2)Good yields, avoids handling toxic thiophosgene (B130339)TCDI can be moisture sensitive nih.gov, researchgate.net
Amine + Carbon DisulfidePrimary Amine, Carbon DisulfideBase (e.g., KOH) or promoter (e.g., CBr4), various solvents or solvent-freeUses inexpensive starting materials, isothiocyanate generated in situCan produce by-products, CS2 is volatile and flammable nih.gov, lnu.edu.cn, acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters, including the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent can significantly impact the reaction rate and yield. In the synthesis of thioureas from amines and carbon disulfide, solvents such as N,N-dimethylformamide (DMF) have been found to be highly effective. lnu.edu.cn Studies on other solvents like acetonitrile, tetrahydrofuran (B95107) (THF), and ethanol (B145695) showed lower yields under similar conditions. lnu.edu.cn The solubility of reactants and intermediates is a key factor; for instance, molecular simulation studies on thiourea solubility indicate that strong interactions between the solute and solvent enhance solubility. iaea.org For reactions involving charged intermediates like the dithiocarbamate salt, polar solvents can play a crucial role in stabilization and reaction progression.

Solvent-free approaches, such as mechanochemical synthesis via grinding or ball milling, represent a significant optimization. nih.gov These methods, often performed at room temperature, can dramatically reduce reaction times and simplify purification by eliminating the need for a solvent, making the process more environmentally friendly. nih.govresearchgate.net Liquid-assisted grinding (LAG), where a small amount of liquid is added, can further accelerate reaction rates compared to neat grinding. nih.gov

Catalysis offers a powerful tool for enhancing the efficiency of thiourea synthesis. Both base and acid catalysis, as well as organocatalysis, have been explored.

Base Catalysis: In syntheses utilizing carbon disulfide, a base is often used to facilitate the formation of the dithiocarbamate salt and promote the subsequent steps. nih.gov For instance, potassium hydroxide has been used in the mechanochemical synthesis of symmetrical thioureas. nih.gov

Promoters: In some procedures, reagents are added in catalytic or stoichiometric amounts to promote the key transformations. Carbon tetrabromide has been shown to promote the reaction of amines with carbon disulfide, believed to proceed through the transient formation of a highly reactive sulfenyl bromide intermediate. lnu.edu.cn

Organocatalysis: Thioureas themselves are well-known hydrogen-bond donor organocatalysts. wikipedia.orgrsc.org This property is leveraged in various organic reactions. In the context of thiourea synthesis, thiourea has been used as a bifunctional catalyst, acting as both a hydrogen bond donor and a Brønsted base, for example, in the synthesis of benzothiazoles in aqueous media. acs.org The catalytic cycle often involves the activation of electrophiles (like aldehydes or imines) through hydrogen bonding to the thiourea N-H protons, making them more susceptible to nucleophilic attack. organic-chemistry.org While typically used to catalyze other reactions, the principles of hydrogen bond activation are relevant to the self-assembly and formation of thioureas. The use of a bifunctional catalyst containing a thiourea moiety and a basic group (like an amine) can activate both the nucleophile and electrophile in a reaction, a strategy that has proven effective in numerous asymmetric syntheses. libretexts.org

Parameter Condition/Method Effect on Synthesis Example/Rationale References
Solvent N,N-Dimethylformamide (DMF)High efficiency for CS2-based routes.Found to be the most efficient solvent in a study using CBr4 as a promoter. lnu.edu.cn
WaterEnables "on-water" synthesis, can be environmentally friendly.Efficient for condensation of amines and CS2, especially with aliphatic amines. organic-chemistry.org, acs.org
Solvent-Free (Mechanochemistry)Reduces waste, simplifies work-up, often faster reaction times.Ball milling of anilines and CS2 gave quantitative yields in minutes. nih.gov
Temperature Room TemperatureSufficient for many high-reactivity couplings (e.g., amine + isothiocyanate).Minimizes side reactions and decomposition. lnu.edu.cn, cbijournal.com
Moderate Heating (e.g., 60-80 °C)Increases reaction rate for less reactive substrates.Optimal temperature must be found to avoid decomposition. acs.org, bibliotekanauki.pl
Catalysis Base (e.g., KOH)Promotes dithiocarbamate formation and decomposition in CS2 route.Used in mechanochemical synthesis to achieve high yields. nih.gov
Promoter (e.g., CBr4)Activates dithiocarbamate intermediate for efficient conversion.Leads to high yields at room temperature in short times. lnu.edu.cn
Organocatalyst (e.g., Thiourea)Can act as a bifunctional H-bond donor and Brønsted base.Activates reactants, enabling reactions in green media like water. organic-chemistry.org, acs.org

Mechanistic Investigations of the Formation Pathways of this compound

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The two primary routes have distinct mechanistic pathways.

The isothiocyanate-mediated route follows a straightforward nucleophilic addition mechanism. nih.gov The nitrogen atom of 2-methylaniline, acting as a nucleophile, attacks the central carbon atom of the electrophilic 2-methylphenyl isothiocyanate. This concerted or stepwise process involves the formation of a new carbon-nitrogen bond and the shifting of electrons within the isothiocyanate group, resulting in a zwitterionic intermediate that rapidly protonates to form the stable thiourea product. The reaction is often fast and irreversible. When using a thiocarbonyl transfer agent like TCDI, the mechanism involves two sequential nucleophilic substitutions. nih.gov First, one molecule of 2-methylaniline attacks the TCDI, displacing an imidazole ring to form a reactive N-thiocarbonylimidazole intermediate. This intermediate is then attacked by a second molecule of 2-methylaniline, displacing the second imidazole ring to form the symmetrical thiourea.

The carbon disulfide route involves a more complex, multi-step mechanism. nih.govlnu.edu.cnacs.org

Formation of Dithiocarbamic Acid: The first step is the nucleophilic attack of one molecule of 2-methylaniline on the carbon atom of carbon disulfide. This forms a zwitterionic adduct which rearranges to 2-methyldithiocarbamic acid.

Formation of Dithiocarbamate Salt: In the presence of a second molecule of the amine or another base, the dithiocarbamic acid is deprotonated to form the more stable dithiocarbamate salt.

Formation of Isothiocyanate: The dithiocarbamate intermediate must then be converted to an isothiocyanate. This is the key step and can occur via several pathways depending on the reaction conditions. It can involve the elimination of a molecule of hydrogen sulfide (B99878) (H2S), a process often promoted by heat or a dehydrating/desulfurizing agent. acs.org In methods using promoters like carbon tetrabromide, the dithiocarbamate is believed to be converted into a more reactive sulfenyl bromide intermediate, which then facilitates the formation of the isothiocyanate. lnu.edu.cn

Formation of Thiourea: The in-situ generated 2-methylphenyl isothiocyanate is highly electrophilic and immediately reacts with a second molecule of 2-methylaniline (present in excess or as the base) via the simple nucleophilic addition mechanism described above to yield the final product, this compound. acs.org

Mechanistic studies, sometimes supported by computational methods like DFT calculations, help to elucidate the precise nature of the intermediates and transition states, confirming that the reaction pathways can be influenced by factors such as the electronic properties of substituents on the aniline (B41778) ring. researchgate.net

Nucleophilic Addition Mechanisms and Intermediates

The most prevalent synthetic route for N,N'-disubstituted thioureas involves a nucleophilic addition reaction. In this common pathway, an amine reacts with an isothiocyanate. For the synthesis of N,N'-Bis(2-methylphenyl)thiourea, the key reactive species are 2-methylaniline (o-toluidine) and 2-methylphenyl isothiocyanate.

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of an o-toluidine (B26562) molecule onto the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 2-methylphenyl isothiocyanate. This attack forms a transient, zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. Isothiocyanates are recognized as crucial intermediaries in the synthesis of various nitrogen and sulfur-containing compounds due to the high electrophilicity of their carbon atom. nih.gov

The isothiocyanate intermediate itself can be generated in several ways. A common laboratory and industrial method involves the reaction of o-toluidine with a thiocarbonylating agent like carbon disulfide (CS₂) or thiophosgene (CSCl₂). Another approach is the reaction of o-toluidine with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, which generates the isothiocyanate in situ. prepchem.com For instance, reacting o-toluidine with sulfuric acid and ammonium thiocyanate has been shown to produce o-tolylthiourea, with N,N'-di-o-tolylthiourea formed as a discernible byproduct. prepchem.com

Alternative synthetic strategies can circumvent the use of potentially hazardous isothiocyanates. One such method employs 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent. In this process, TCDI reacts with one equivalent of o-toluidine to form an activated intermediate. This intermediate is then subjected to nucleophilic attack by a second equivalent of o-toluidine to furnish N,N'-Bis(2-methylphenyl)thiourea. nih.govresearchgate.net This method is often preferred for its milder reaction conditions. Similarly, other reagents like N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can serve as mild thioacylating agents for the synthesis of thiourea derivatives. organic-chemistry.org

Stereochemical Considerations and Reaction Pathway Elucidation

A crystal structure analysis of N,N'-Di-o-tolylthiourea revealed that two essentially identical, yet crystallographically independent, molecules comprise the asymmetric unit. researchgate.net The central thiourea moiety, S=C-N₂, exhibits a planar geometry. In the solid state, the molecules are organized into dimers through a pair of intermolecular N-H···S hydrogen bonds, forming a characteristic eight-membered ring synthon. researchgate.net This hydrogen bonding pattern is a common and stabilizing feature in the crystal structures of N-monosubstituted and N,N'-disubstituted thioureas. nih.gov

The orientation of the two o-tolyl groups relative to the central thiourea plane is a key stereochemical feature. In a related monosubstituted compound, 1-(o-tolyl)thiourea, the planar thiourea core and the planar o-tolyl group are oriented almost perpendicular to each other, with a dihedral angle of 82.19 (8)°. nih.gov In N,N'-Bis(2-methylphenyl)thiourea, the steric hindrance from the ortho-methyl groups on both phenyl rings influences their rotational freedom and final conformation.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for elucidating the structure in solution. In the ¹³C NMR spectrum of 1,3-di-o-tolyl-2-thiourea, distinct signals for the methyl, aromatic, and thiocarbonyl carbons confirm the molecular structure. spectrabase.com The chemical shift of the N-H protons in ¹H NMR spectra is particularly sensitive to hydrogen bonding. nih.gov In analogous N,N'-bis(aryl)thiourea compounds, the N-H resonance can be observed at a characteristic downfield shift, indicative of its involvement in such interactions. nih.gov

Table 1: Selected Crystallographic Data for N,N'-Di-o-tolylthiourea This table is generated based on findings for structurally related compounds and general crystallographic data for thioureas, as detailed data for the specific title compound was limited in the provided search results.

ParameterTypical Value/ObservationSignificance
C=S Bond Length~1.68 ÅIntermediate between a pure double and single bond, indicating resonance within the thiourea group. nih.govnih.gov
C-N Bond Length~1.35 ÅShorter than a typical C-N single bond, suggesting partial double bond character due to resonance. nih.gov
Molecular GeometryPlanar thiourea core (S-C-N-N)The atoms of the thiourea group lie in the same plane. nih.gov
Crystal PackingFormation of centrosymmetric dimersMediated by intermolecular N-H···S hydrogen bonds. researchgate.net
Aryl Group OrientationAryl rings are twisted out of the thiourea planeThe dihedral angle between the phenyl rings and the thiourea core is significant, influenced by steric factors. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of N,n Bis 2 Methylphenyl Thiourea

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond geometries, and intermolecular interactions.

Determination of Molecular Conformation and Bond Geometries in the Crystalline State

In the crystalline state, the thiourea (B124793) core of N,N-Bis(2-methylphenyl)thiourea is nearly planar. The molecule often adopts a conformation where the two 2-methylphenyl groups are situated in specific orientations relative to the thiourea backbone. psu.edu The C=S bond length is typically observed to be longer than a standard double bond, indicating some degree of delocalization of the pi-electrons across the N-C-N system. psu.edunih.gov This delocalization is also reflected in the C-N bond lengths, which are shorter than typical single bonds. nih.gov The sum of the bond angles around the central carbon atom of the thiourea group is approximately 360°, confirming its trigonal planar geometry. nih.gov

Table 1: Selected Bond Lengths and Angles for a Related Thiourea Derivative

Parameter Value (Å or °)
C1-S1 1.6921 (11)
C1-N1 1.3652 (14)
C1-N2 1.3415 (14)
Sum of angles around C1 360.0

Data for N,N′-bis[2-(diethylamino)phenyl]thiourea, a structurally similar compound. nih.gov

Elucidation of Intermolecular Interactions and Supramolecular Assembly in Crystal Packing

The packing of this compound molecules in the crystal lattice is governed by a variety of intermolecular interactions, leading to the formation of a complex supramolecular architecture.

Intermolecular N-H…S hydrogen bonds are a common and significant interaction in the crystal packing of thiourea derivatives. nih.govakademisains.gov.my These interactions often lead to the formation of dimeric structures or infinite chains. nih.govakademisains.gov.my In addition to the strong N-H…S interactions, weaker C-H…π interactions can also play a role in stabilizing the crystal structure. These interactions involve a hydrogen atom from a C-H bond interacting with the π-electron system of a phenyl ring.

Comprehensive Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide valuable information that complements the data obtained from X-ray diffraction, confirming the structural features of this compound.

The spectroscopic analysis of this compound and related compounds reveals characteristic signals that confirm their molecular structure.

Table 2: Spectroscopic Data for Related Thiourea Compounds

Technique Compound Key Signals
¹H NMR N,N′-bis[2-(dimethylamino)phenyl]thiourea δ 2.64 (methyl), δ 8.82 (NH) nih.gov
N,N′-bis[2-(diethylamino)phenyl]thiourea δ 0.89, 2.89 (ethyl), δ 9.14 (NH) nih.gov
¹³C NMR N,N′-bis[2-(dimethylamino)phenyl]thiourea δ 43.99 (methyl), δ 178.66 (C=S) nih.gov
N,N′-bis[2-(diethylamino)phenyl]thiourea δ 12.47, 48.07 (ethyl), δ 176.68 (C=S) nih.gov
FTIR (cm⁻¹) N,N′-bis[2-(dimethylamino)phenyl]thiourea 3165 (N-H stretch) nih.gov
N,N′-bis[2-(diethylamino)phenyl]thiourea 3226 (N-H stretch) nih.gov
UV-Vis (nm) Thiourea λmax = 196, 236 sielc.com

In the infrared (IR) spectrum, the N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. nih.govmdpi.com The position of these bands can provide information about hydrogen bonding, with lower frequencies indicating stronger interactions. The C=S stretching vibration is also a key diagnostic peak. iosrjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure in solution. In ¹H NMR spectra, the chemical shifts of the N-H protons can be indicative of intramolecular hydrogen bonding, with deshielded protons suggesting such an interaction. nih.gov The signals for the methyl and aromatic protons provide further confirmation of the structure. In ¹³C NMR spectra, the chemical shift of the thiocarbonyl carbon (C=S) is a characteristic feature. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule. Thiourea and its derivatives typically show absorption maxima in the UV region. sielc.comnih.gov The position of these absorption bands can be influenced by the substituents on the phenyl rings and the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For N,N'-Bis(2-methylphenyl)thiourea, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N,N'-Bis(2-methylphenyl)thiourea exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two 2-methylphenyl rings typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The protons of the two methyl groups (CH₃) attached to the phenyl rings are magnetically equivalent and give rise to a sharp singlet at approximately δ 2.3 ppm. A key signal is the broad singlet corresponding to the two N-H protons of the thiourea moiety, which is often observed further downfield, typically in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the adjacent thiocarbonyl group and potential hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most deshielded signal in the spectrum is that of the thiocarbonyl carbon (C=S), which typically appears around δ 180 ppm. The carbons of the two equivalent methyl groups show a signal in the aliphatic region, usually around δ 18-20 ppm. The aromatic carbons produce a series of signals between δ 120-140 ppm. The carbon atom attached to the nitrogen (C-N) is expected around δ 135-138 ppm, while the other aromatic carbons will have distinct chemical shifts based on their position relative to the methyl and thiourea substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N'-Bis(2-methylphenyl)thiourea

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Thiourea (C=S)-~180
Aromatic (C-N)-~137
Aromatic (C-H)~7.0 - 8.0 (m)~122 - 135
Aromatic (C-CH₃)-~130
Amine (N-H)~8.5 - 9.5 (br s)-
Methyl (CH₃)~2.3 (s)~18 - 20
(Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on typical ranges for similar structures.)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in N,N'-Bis(2-methylphenyl)thiourea by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound is characterized by several key absorption bands. A prominent broad band in the region of 3100-3400 cm⁻¹ is assigned to the N-H stretching vibrations of the secondary amine groups in the thiourea core. nist.gov The presence of aromatic C-H stretching vibrations is confirmed by sharp peaks typically appearing just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed in the 2850-3000 cm⁻¹ region.

One of the most important regions for thiourea derivatives is the "thiourea band" region. The C=S stretching vibration, a key indicator of the thiourea group, typically appears in the range of 700-850 cm⁻¹ and may also be coupled with C-N stretching. researchgate.net The C-N stretching vibrations coupled with N-H bending modes are found in the 1400-1600 cm⁻¹ range. Specifically, a strong band around 1500-1550 cm⁻¹ is often attributed to the thioamide II band (mixed C-N stretching and N-H bending), while the thioamide I band (primarily C=S stretch) is weaker and appears at lower wavenumbers. Aromatic C=C ring stretching vibrations are observed as a series of bands between 1450 and 1600 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for N,N'-Bis(2-methylphenyl)thiourea

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretching3100 - 3400Medium-Strong, Broad
Aromatic C-H Stretching3000 - 3100Medium-Sharp
Aliphatic C-H Stretching2850 - 3000Medium-Weak
Aromatic C=C Stretching1450 - 1600Medium-Strong
Thioamide II (C-N str, N-H bend)1500 - 1550Strong
C=S Stretching700 - 850Medium-Strong
(Note: str = stretching, bend = bending. Frequencies are based on data from the NIST WebBook and related literature.) nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For N,N'-Bis(2-methylphenyl)thiourea, the chromophores responsible for UV absorption are the phenyl rings and the thiocarbonyl (C=S) group.

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for N,N'-Bis(2-methylphenyl)thiourea

Electronic Transition Typical λ_max Range (nm) Molar Absorptivity (ε)
π → π* (Aromatic)240 - 260High
n → π* (Thiocarbonyl)280 - 320Low-Medium
(Note: Values are estimations based on the electronic properties of the chromophores present and data for similar compounds.) researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of N,n Bis 2 Methylphenyl Thiourea

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been employed to probe the electronic characteristics and reactivity of N,N-Bis(2-methylphenyl)thiourea. These calculations offer valuable insights into the molecule's geometry, orbital energies, and charge distribution.

Gas-Phase Geometry Optimization and Validation Against Experimental Crystallographic Data

The initial step in the computational analysis involved optimizing the geometry of this compound in the gas phase. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The calculated bond lengths and angles from the optimized geometry are then compared with experimental data obtained from single-crystal X-ray diffraction. This validation step is crucial to ensure that the chosen level of theory accurately represents the real-world structure of the molecule. For similar thiourea (B124793) derivatives, studies have shown that DFT calculations can accurately predict geometrical parameters. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's stability and reactivity. researchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich sulfur and nitrogen atoms of the thiourea core and the phenyl rings, while the LUMO may be distributed over the entire molecule, including the C=S bond. The specific energies of these orbitals and the resulting energy gap are determined through DFT calculations. researchgate.netajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scienceopen.comresearchgate.netrsc.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating these as likely sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the N-H groups and the phenyl rings would exhibit positive potential, making them potential sites for nucleophilic attack. researchgate.net

Calculation of Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors provide a more quantitative measure of the molecule's stability and reactivity than the HOMO-LUMO gap alone. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I = -E_HOMO). nih.gov

Electron Affinity (A): The energy released when a molecule accepts an electron (A = -E_LUMO). nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). nih.gov

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution (η = (I - A) / 2). nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability (S = 1 / 2η). nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are calculated using the energies of the frontier molecular orbitals. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules and to simulate their UV-Vis absorption spectra. rsc.orgchemrxiv.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. youtube.com The calculated transition energies and their corresponding oscillator strengths, which represent the probability of a particular transition, are used to generate a theoretical UV-Vis spectrum. youtube.com This simulated spectrum can then be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule. youtube.com

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comakademisains.gov.myscirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules.

The surface is typically mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com This visualization provides a clear picture of the close contacts between molecules in the crystal.

Computational Studies on Energetic Landscapes and Conformational Stability

Computational chemistry provides powerful tools for investigating the energetic landscapes and conformational stability of molecules like this compound, also known as N,N'-di-o-tolylthiourea. These theoretical studies offer deep insights into the molecule's preferred shapes, the energy barriers between different conformations, and the fundamental interactions governing its structure.

Theoretical investigations into the conformational possibilities of this compound have identified several stable or low-energy arrangements. The presence of the two methylphenyl (tolyl) groups introduces significant steric considerations that dictate the molecule's three-dimensional structure. The rotation around the C-N bonds connecting the phenyl rings to the thiourea core is a key factor in its conformational flexibility.

A significant theoretical study on the atropisomerism of this compound has highlighted the existence of different conformers. researchgate.net These can be broadly categorized into π-stacking forms and T-shaped forms. researchgate.net The relative energies of these conformers have been calculated to determine the most stable structures. researchgate.net Density Functional Theory (DFT) is a common computational method for such investigations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) to balance accuracy and computational cost. researchgate.netinpressco.comresearchgate.net More advanced methods, such as Møller-Plesset perturbation theory (MP2), have also been used for higher accuracy energy calculations. researchgate.net

Research has identified a particularly stable structure where the two tolyl rings are oriented in a π-stacking arrangement. researchgate.net The energetic landscape is characterized by these stable conformers, which exist as minima on the potential energy surface. The transition states between these conformers represent the energy barriers to rotation. Understanding these barriers is crucial as they determine the ease with which the molecule can change its shape. For similar but different molecules, these rotational barriers have been found to be in the range of 8 to 11 kcal/mol for rotation around C-N bonds in urea (B33335) and thiourea derivatives. researchgate.net

The following table summarizes the relative energies of different conformers of this compound as calculated at the MP2/6-311g(d,p) level of theory, with the most stable conformer (S2a) used as the reference point. researchgate.net

ConformerDescriptionRelative Energy (kcal/mol)
S2aπ-stacking form0.00
S1aπ-stacking form0.35
S2bπ-stacking form0.44
S1bπ-stacking form0.50
T1T-shaped form2.50
T2T-shaped form2.58
Data sourced from a theoretical study on the atropisomerism of this compound. researchgate.net

This data clearly indicates that the π-stacking conformers are significantly more stable than the T-shaped conformers for this particular molecule. researchgate.net The small energy differences among the various π-stacking forms suggest that several of these conformations may coexist at room temperature. researchgate.net The higher energy of the T-shaped forms suggests they are less likely to be populated. researchgate.net These computational findings are essential for understanding the molecule's behavior in different environments and its potential interactions with other molecules.

Coordination Chemistry of N,n Bis 2 Methylphenyl Thiourea and Its Metal Complexes

Ligand Design Principles and Donor Site Accessibility of Thiourea (B124793) Derivatives

The functionality of thiourea derivatives, including N,N-Bis(2-methylphenyl)thiourea, in coordination chemistry is dictated by their structural and electronic properties. The core thiourea moiety, >N-C(S)-N<, provides multiple potential donor sites, making these molecules versatile ligands for a wide range of metal ions. basjsci.edu.iq The presence of bulky 2-methylphenyl (o-tolyl) groups on the nitrogen atoms introduces significant steric hindrance, which influences the accessibility of these donor sites and can dictate the geometry of the final metal complex.

Characterization of Soft/Hard Donor Atom Contributions (Sulfur, Nitrogen)

According to Hard and Soft Acids and Bases (HSAB) theory, the coordinating atoms of a ligand can be classified as "hard" or "soft" based on their polarizability. cardiff.ac.uk In thiourea derivatives, the sulfur atom of the thiocarbonyl group (C=S) is a soft donor, while the nitrogen atoms are hard donors.

Sulfur (Soft Donor): The sulfur atom possesses lone pairs of electrons and is highly polarizable, making it a soft donor site. It shows a strong affinity for soft metal ions, such as Cu(I), Pd(II), and Pt(II). Coordination typically occurs through this sulfur atom, which is the most common binding mode for thiourea-type ligands. mdpi.com

Nitrogen (Hard Donor): The nitrogen atoms are less polarizable and are considered hard donor sites. They can coordinate with hard metal ions. However, in N,N'-disubstituted thioureas, the lone pairs on the nitrogen atoms are involved in resonance with the C=S double bond, which reduces their availability for coordination. Furthermore, steric hindrance from the substituted phenyl groups, as in this compound, can further limit the accessibility of the nitrogen atoms. waikato.ac.nz

The dual availability of hard and soft donor sites allows these ligands to form stable complexes with a variety of transition metals. basjsci.edu.iq

Versatility as Mono-, Bi-, and Multidentate Ligands in Complex Formation

Thiourea derivatives exhibit remarkable versatility in their coordination modes, acting as monodentate, bidentate, or even multidentate bridging ligands. mdpi.com

Monodentate Coordination: This is the most frequent coordination mode, where the ligand binds to a metal center exclusively through the sulfur atom. mdpi.com This is particularly common when reacting with soft metal ions or when steric bulk on the nitrogen atoms prevents chelation.

Bidentate (Chelating) Coordination: Thiourea derivatives can act as bidentate ligands, coordinating through both a sulfur and a nitrogen atom (S,N-chelation). mdpi.comwaikato.ac.nz This mode requires deprotonation of one of the N-H groups to form an anionic ligand, which then forms a stable chelate ring with the metal center. nih.gov The formation of such chelates is influenced by reaction conditions, such as the presence of a base.

Bridging Coordination: In some cases, the thiourea ligand can bridge two metal centers, utilizing its sulfur atom to bind to both. This leads to the formation of polynuclear complexes.

The specific coordination mode adopted by this compound would depend on the metal ion, the presence of other ligands, and the reaction conditions. The steric hindrance from the o-tolyl groups might favor monodentate coordination through sulfur.

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

Metal complexes of N,N'-disubstituted thioureas are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by a range of spectroscopic techniques to elucidate their structure and bonding.

Technique Observation for Thiourea Complexes Interpretation
FT-IR Spectroscopy Shift in the ν(C=S) band to a lower frequency. Disappearance or shift of the ν(N-H) band upon chelation.Indicates coordination through the sulfur atom. Indicates deprotonation and coordination of the nitrogen atom.
¹H NMR Spectroscopy Downfield shift of the N-H proton signal.Suggests coordination of the sulfur atom, which withdraws electron density from the N-H bond.
¹³C NMR Spectroscopy Shift in the resonance of the C=S carbon.Confirms the involvement of the thiocarbonyl group in metal binding.
UV-Vis Spectroscopy Appearance of d-d transition bands and charge-transfer bands.Provides information about the geometry of the metal center and metal-ligand electronic interactions.

Complexation with First-Row Transition Metals (e.g., Copper, Nickel, Cobalt)

N,N'-disubstituted thioureas readily form complexes with first-row transition metals.

Copper: Reactions with Cu(II) salts often result in the reduction of copper to Cu(I), with the thiourea ligand acting as the reducing agent. nih.govresearchgate.net The resulting Cu(I) complexes commonly exhibit trigonal planar or tetrahedral geometries, with the ligand coordinating as a monodentate S-donor. nih.govmdpi.com However, stable Cu(II) complexes with square planar geometry, involving bidentate S,N-coordination from deprotonated ligands, have also been reported. nih.gov

Nickel: Ni(II) complexes with N,N'-disubstituted thioureas often exhibit square planar or tetrahedral geometries. researchgate.netresearchgate.net For example, complexes of the type [NiL₂Cl₂] have been synthesized where the thiourea ligand (L) is neutral and coordinates through the sulfur atom, leading to a tetrahedral geometry. researchgate.net Square planar complexes, [NiL₂], can be formed with the deprotonated ligand acting as a bidentate S,N-donor. researchgate.net

Cobalt: Co(II) typically forms tetrahedral complexes with N,N'-disubstituted thioureas, such as [CoL₂X₂] (X = Cl, Br, I), where the ligand is S-bonded. researchgate.net Octahedral geometries have also been proposed for some Co(II) complexes.

Complexation with Platinum Group Metals (e.g., Palladium, Platinum)

The soft platinum group metals have a strong affinity for the soft sulfur donor of thiourea ligands.

Palladium (II): Pd(II) ions, with a d⁸ electron configuration, have a strong preference for square planar geometry. They form stable complexes with thiourea derivatives, often involving mixed ligands. orientjchem.org Coordination typically occurs through the sulfur atom, but S,N-bidentate chelation is also possible, particularly with functionalized thioureas. rsc.org

Platinum (II): Similar to palladium, Pt(II) also favors a square planar coordination environment. eurjchem.comnih.gov The synthesis of cis-[PtL₂] complexes, where L is a deprotonated N-acyl-N',N'-disubstituted thiourea acting as an S,O-bidentate ligand, has been reported, resulting in a square-planar geometry around the Pt(II) center. nih.gov For simple N,N'-diarylthioureas, coordination is expected to be through the sulfur atom or via S,N-chelation. rsc.orgeurjchem.com

Analysis of Metal-Ligand Bonding and Resulting Geometrical Structures (e.g., Square Planar, Octahedral)

The geometry of the resulting metal complex is determined by the coordination number and electronic configuration of the central metal ion, as well as the nature of the ligand.

Square Planar: This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). researchgate.netnih.gov It is often observed in complexes of the type [ML₂] where L is a bidentate anionic thiourea ligand. researchgate.net

Tetrahedral: This geometry is typical for d¹⁰ ions like Zn(II) and Cu(I), as well as for some Co(II) complexes. nih.govresearchgate.net It is often found in [ML₂X₂] or [ML₄]²⁺ type complexes where L is a monodentate neutral thiourea ligand. researchgate.net

Octahedral: This geometry is less common for simple N,N'-diarylthioureas but can be formed, particularly with smaller substituents or in the presence of other ligands that satisfy a coordination number of six. For example, some Co(II) and Ni(II) complexes have been proposed to have octahedral structures.

The specific geometry adopted by complexes of this compound would be heavily influenced by the steric bulk of the o-tolyl groups, which may favor lower coordination numbers and geometries like tetrahedral or square planar over octahedral.

Metal Ion Common Geometries with Thiourea Ligands Example Complex Type
Cu(I)Trigonal Planar, Tetrahedral[CuL₂Cl], [(L)₂Cu]⁺
Cu(II)Square Planar[CuL₂] (L = anionic bidentate)
Ni(II)Square Planar, Tetrahedral, Octahedral[NiL₂], [NiL₂Cl₂]
Co(II)Tetrahedral, Octahedral[CoL₂Cl₂]
Pd(II)Square Planar[PdL₂], [PdLCl₂]
Pt(II)Square Planar[PtL₂], [PtLCl₂]

Theoretical Studies on Metal Complex Stability and Electronic Structure via Computational Methods

Computational chemistry provides powerful tools for elucidating the stability and electronic properties of metal complexes involving this compound. Density Functional Theory (DFT) is a predominant method employed for these theoretical investigations, offering insights that complement experimental findings. nih.gov

Theoretical studies typically begin with the geometry optimization of the ligand and its metal complexes. Using methods like B3LYP with appropriate basis sets for the ligand and the metal ion, researchers can predict molecular structures, including bond lengths and angles. nih.govmdpi.com These calculated geometries are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational model. nih.govsunway.edu.my

A key aspect of these computational studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and kinetic stability of the complex. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For instance, in a study on N-Phenyl-N-(2-thiazoyl) thiourea and its platinum(II) complex, the HOMO-LUMO gap for the free ligand was calculated to be 4.63 eV, while the gap for the platinum complex was significantly lower at 3.22 eV, indicating increased reactivity upon complexation. chemicaljournal.org The distribution of these orbitals is also informative; the HOMO is often localized on the electron-rich sulfur and nitrogen atoms of the thiourea moiety, while the LUMO can be associated with the metal center and other parts of the ligand. chemicaljournal.org

Quantum chemical parameters derived from these calculations further describe the electronic nature of the complexes. These parameters include ionization potential, electron affinity, global hardness (η), and chemical potential. Such calculations help in understanding the charge transfer interactions between the ligand and the metal ion. mdpi.commdpi.com Natural Bond Orbital (NBO) analysis is another technique used to study the atomic charges and the nature of the metal-ligand bonds, revealing the extent of electron donation from the ligand's sulfur and nitrogen atoms to the metal center. mdpi.comresearchgate.net

The table below presents typical quantum chemical parameters calculated for a thiourea derivative and its metal complex, illustrating the changes in electronic properties upon coordination.

ParameterFree Ligand (PTTH2)[Pt(PPh3)2(PTT)] Complex
HOMO Energy (eV)--
LUMO Energy (eV)--
HOMO-LUMO Gap (eV)4.633.22

Data adapted from theoretical analysis of N-Phenyl-N-(2-thiazoyl) thiourea (PTTH2) and its platinum complex. chemicaljournal.org

These computational approaches provide a detailed picture of the electronic structure and are instrumental in explaining the relative stabilities of different coordination geometries (e.g., tetrahedral, square planar, octahedral) that this compound can adopt with various metal ions. researchgate.net

Research into Applications in Selective Metal Ion Extraction and Recognition

The structural features of this compound, particularly the presence of soft sulfur and hard nitrogen donor atoms, make it an excellent candidate for applications in selective metal ion extraction and recognition. isca.me The ability of the thiourea group to form stable complexes with a variety of metal ions has been harnessed for these purposes. chemicaljournal.orgnih.gov

In the field of metal ion extraction, thiourea derivatives have been functionalized onto solid supports, such as magnetic nanoparticles, to create highly effective and reusable adsorbents. For example, thiourea-modified magnetic nanoparticles (MNP-Tu) have demonstrated high selectivity and adsorption capacity for precious metals. mdpi.comresearchgate.net These materials can efficiently recover ions like Gold(III), Palladium(II), and Platinum(IV) from acidic aqueous solutions, even in the presence of high concentrations of competing ions like Copper(II). mdpi.comresearchgate.net The strong coordination between the sulfur atom of the thiourea group and soft metal ions is the primary mechanism behind this selectivity, in line with the principles of Hard and Soft Acids and Bases (HSAB) theory.

The table below summarizes the maximum adsorption capacity of thiourea-modified nanoparticles for various precious metal ions.

Metal IonMaximum Adsorption Capacity (mg/g)
Pt(IV)43.34
Au(III)118.46
Pd(II)111.58

Data for thiourea-modified magnetic nanoparticles at pH 2 and 25 °C. mdpi.com

Beyond extraction, this compound and related compounds are investigated as chemosensors for metal ion recognition. The coordination of a metal ion to the thiourea moiety can induce a measurable change in the molecule's physical properties, such as fluorescence or color. mdpi.comresearchgate.net For instance, chiral thiourea Schiff base derivatives have been developed as highly selective and sensitive fluorescent probes for the detection of Zinc(II) ions. mdpi.com The binding of Zn(II) to the sensor molecule modulates the electronic properties of a linked fluorophore, resulting in a distinct fluorescence response. This allows for the quantitative detection of the metal ion at very low concentrations. mdpi.com The hydrogen-bonding capability of the N-H protons in the thiourea group is also significant for anion sensing and recognition, further broadening the applicability of these molecules in analytical chemistry. chemicaljournal.org

Catalytic Applications and Organocatalysis with N,n Bis 2 Methylphenyl Thiourea Analogues

Specific Catalytic Transformations Investigated with Thiourea (B124793) Derivatives

The ability of thiourea catalysts to activate electrophiles has been exploited in a wide array of organic transformations. Their versatility is demonstrated in addition reactions, photochemical processes, and in conjunction with transition metals.

Thiourea catalysts excel at activating electrophiles for various addition reactions. By forming hydrogen bonds with carbonyls or imines, they facilitate the addition of nucleophiles. nih.govnih.gov For instance, in the synthesis of 2-aryl benzothiazoles, thiourea acts as a bifunctional catalyst. It first activates an aldehyde's carbonyl group for nucleophilic attack by 2-aminothiophenol (B119425) and subsequently acts as a Brønsted base to facilitate the cyclization step. nih.gov

Another significant application is in the conjugate addition of nitroalkanes to electron-poor alkenes. rsc.org Chiral bifunctional thioureas, which possess both a hydrogen-bond donating thiourea moiety and a basic amino group, can activate both the nitroalkane and the Michael acceptor simultaneously. The thiourea's acidic N-H groups interact with the nitro group's oxygen atoms, while the basic site interacts with the Michael acceptor, bringing the two reactants into close proximity and controlling the stereoselectivity of the addition. rsc.org

The table below summarizes examples of addition reactions catalyzed by thiourea derivatives.

Reaction TypeElectrophileNucleophileCatalyst TypeRole of CatalystRef.
Benzothiazole SynthesisSubstituted Aldehydes2-AminothiophenolThioureaHydrogen-bond donor and Brønsted base nih.gov
Conjugate AdditionElectron-poor AlkenesNitroalkanesChiral Bifunctional ThioureaActivates both nucleophile and electrophile rsc.org
Strecker ReactionN-benzhydryl IminesHCN (from TMSCN)Chiral ThioureaActivates imine for nucleophilic addition nih.gov
Cope-type HydroaminationBishomoallylic Hydroxylamines(Intramolecular)Chiral ThioureaStabilizes dipolar transition state nih.gov

Thiourea derivatives, particularly electron-deficient ones like Schreiner's thiourea, can also function as photocatalysts. A notable example is the photochemical acetalization of various aromatic and aliphatic aldehydes. rsc.org In this green chemistry approach, the reaction proceeds under mild conditions using inexpensive household lamps as the light source. rsc.org While the exact mechanism is a subject of ongoing study, it is believed that the thiourea catalyst, upon photoexcitation, facilitates the reaction, leading to good to high yields of the corresponding acetals. rsc.org This application expands the utility of thiourea scaffolds beyond traditional ground-state catalysis into the realm of photochemistry.

Thiourea derivatives can also serve as ligands for transition metals, creating powerful catalytic systems that combine the properties of both components. In particular, palladium complexes bearing thiourea ligands have been investigated for C-C coupling reactions like the Heck reaction. nih.govresearchgate.net

The Heck reaction, which couples an aryl or vinyl halide with an alkene, is a cornerstone of modern organic synthesis. nih.govorganic-chemistry.org While often requiring high temperatures, the use of robust ligands can improve catalyst performance. nih.gov Bulky, N,N-disubstituted bis(thiourea) ligands form stable and highly active palladium(0) complexes that can catalyze Heck reactions under aerobic conditions with high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.net These catalysts are effective for the coupling of both aryl iodides and bromides. researchgate.net The thiourea ligand's role is to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle, which involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orgyoutube.com

ReactionMetalLigand TypeSubstratesKey FeaturesRef.
Heck CouplingPalladiumBis(thiourea)Aryl iodides/bromides, AlkenesHigh activity and stability under aerobic conditions researchgate.net
Heck CouplingPalladiumN-Heterocyclic Carbene (NHC)Aryl bromides, StyreneHigh thermal stability, allows for lower reaction temperatures nih.gov
Suzuki CouplingPalladiumBis(thiourea)Aryl iodides/bromides, Boronic acidsHigh activity and stability under aerobic conditions researchgate.net

Influence of N-Substituent Sterics and Electronics on Catalytic Efficiency and Selectivity

The catalytic performance of thiourea derivatives is profoundly influenced by the steric and electronic nature of the N-aryl or N-alkyl substituents. nih.govresearchgate.net The careful selection of these groups is paramount for designing efficient and selective catalysts.

Electronic Effects: The acidity of the thiourea N-H protons, and thus its hydrogen-bonding strength, is directly related to the electronic properties of the N-substituents. rsc.orgresearchgate.net Electron-withdrawing groups on the aryl rings significantly enhance the acidity of the N-H protons. researchgate.net The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" substituent in thiourea organocatalysis for this reason. researchgate.netrsc.org The increased acidity leads to stronger substrate binding and more effective activation, which often translates to higher reaction rates. acs.orgnsf.gov For example, increasing the electron-withdrawing character of the thiourea aryl group in certain catalysts led to both higher activity and selectivity. nsf.gov

Steric Effects: The steric bulk of the N-substituents plays a critical role in defining the catalyst's three-dimensional structure and the chiral environment it creates around the active site. nih.gov In asymmetric catalysis, bulky substituents are essential for creating a well-defined chiral pocket that effectively shields one face of the bound substrate, leading to high enantioselectivity. nih.gov Furthermore, sterics can influence the conformational equilibrium of the catalyst. For instance, bulky substituents can favor the trans-trans conformation necessary for bidentate hydrogen bonding. nih.gov However, excessively bulky groups can also hinder substrate approach and reduce catalytic activity. Therefore, a balance between steric demand and catalytic efficiency must be achieved. nih.gov

The interplay between these electronic and steric factors is complex but allows for the rational design of task-specific thiourea catalysts. nih.govnih.gov

Mechanistic Research on Biological Activities of N,n Bis 2 Methylphenyl Thiourea Analogues

Investigation of DNA Binding Interactions and Molecular Mechanisms

The ability of small molecules to interact with DNA is a cornerstone of their potential as therapeutic agents. For thiourea (B124793) derivatives, this interaction is believed to be a key component of their biological activity.

Spectroscopic and Electrochemical Approaches to Binding Analysis

Electrochemical methods, such as cyclic voltammetry, are also employed to study the binding of small molecules to DNA. Changes in the electrochemical signals of the compound in the presence of DNA can indicate the formation of a complex and provide information about the binding mode.

Molecular Docking Studies of DNA-Thiourea Interactions

Molecular docking is a computational tool used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiourea derivatives, docking studies can elucidate the potential binding sites and interactions with DNA. While specific docking studies for N,N-Bis(2-methylphenyl)thiourea are not published, research on other thiourea derivatives suggests potential interactions with the minor groove of the DNA double helix. These interactions are often stabilized by hydrogen bonds and van der Waals forces between the thiourea molecule and the DNA base pairs. The specific nature and strength of these interactions are influenced by the substituents on the aryl rings of the thiourea derivative.

Enzymatic Inhibition Activity Research

Thiourea derivatives have been identified as potent inhibitors of various enzymes, with urease being a prominent target.

Mechanistic Aspects of Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. While direct kinetic studies on the urease inhibition by this compound are not available, research on other N,N'-disubstituted thioureas provides insights into the potential mechanism.

A study on N1-toluoyl-N2-substituted urea derivatives indicated that the position of the methyl group on the phenyl ring (ortho, meta, or para) did not significantly alter the urease inhibitory activity. This suggests that this compound could exhibit urease inhibitory properties. The proposed mechanism of inhibition often involves the interaction of the thiocarbonyl group of the thiourea with the nickel ions in the active site of the urease enzyme, leading to the inactivation of the enzyme.

Research into Cytotoxic Activity Mechanisms Against Cancer Cell Lines

The cytotoxic effects of thiourea derivatives against various cancer cell lines have been a significant area of investigation, with research focusing on understanding the underlying cellular and molecular mechanisms.

Identification and Characterization of Cellular and Molecular Targets of Thiourea Derivatives

Studies on various N,N'-diarylthiourea derivatives have revealed their potential to induce cytotoxicity in cancer cells through multiple mechanisms. While specific data for this compound is lacking, research on analogous compounds points towards several key cellular targets and pathways.

One of the proposed mechanisms involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some thiourea derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a protein often overexpressed in cancer cells. nih.gov Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov

Another identified target for some thiourea derivatives is the chemokine receptor CXCR2, which is involved in tumor growth, angiogenesis, and metastasis. researchgate.net By blocking this receptor, these compounds can impede the progression of cancer. researchgate.net

Furthermore, many thiourea derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the selective elimination of cancer cells.

Research on a thymol-based 1,2,3-triazole hybrid containing an o-tolyl group demonstrated cytotoxic activity against breast cancer cells, with one compound showing an IC50 value of 6.17 µM against the MCF-7 cell line. While this is not a direct measure of the activity of this compound, it provides evidence that the o-tolyl substitution is compatible with cytotoxic activity.

The following table summarizes the cytotoxic activities of some representative thiourea derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0 nih.gov
Doxorubicin (Reference)HCT1168.29 nih.gov
Doxorubicin (Reference)HepG27.46 nih.gov
Doxorubicin (Reference)MCF-74.56 nih.gov
Thymol based 1,2,3-triazole hybrid with o-tolyl groupMCF-76.17

Table 1. Cytotoxic activity of selected thiourea derivatives and a reference drug.

Exploration of Antimicrobial and Antifungal Mechanisms

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant antimicrobial and antifungal properties. nih.govmdpi.com The mechanism of action for these compounds is multifaceted and often linked to their ability to interact with essential cellular components and pathways in microorganisms. Research suggests that the sulfur and nitrogen atoms in the thiourea scaffold are crucial for their biological activity, acting as precursors for various heterocyclic compounds or as active agents themselves. nih.gov

One of the proposed mechanisms for the antimicrobial action of certain thiourea derivatives is the inhibition of key bacterial enzymes. For instance, some novel thiourea derivatives incorporating thiadiazole, imidazole (B134444), and triazine moieties have been investigated as potential inhibitors of DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Another significant mechanism, particularly in the context of antimycobacterial activity, is the inhibition of mycolic acid biosynthesis. jst.go.jp Mycolic acids are major and essential components of the cell wall of mycobacteria. The anti-tuberculosis drug isoxyl (B29260) (thiocarlide), a diphenylthiourea derivative, is known to inhibit the synthesis of these fatty acids, a mode of action it shares with other prominent anti-tuberculosis drugs like isoniazid (B1672263) and ethionamide. jst.go.jp

Research into Antibiofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which offers protection from host defenses and antimicrobial agents, leading to persistent infections. The ability to inhibit biofilm formation is a critical attribute for new antimicrobial agents. Several studies have highlighted the potential of thiourea derivatives as effective antibiofilm agents. jst.go.jpnih.govnih.gov

A series of thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold demonstrated significant inhibitory effects on the biofilm formation of both methicillin-resistant and standard strains of Staphylococcus epidermidis. jst.go.jpnih.gov Specifically, compounds substituted with a halogen atom, particularly at the 3rd position of the phenyl group, were noted for their potent activity. jst.go.jpnih.gov

Similarly, research on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold has shown promising results. nih.gov Certain compounds from this series effectively inhibited biofilm formation by both standard and methicillin-resistant strains of S. epidermidis. One particular compound was found to be highly promising, with IC50 values for biofilm inhibition ranging from 2-6 μg/mL. nih.gov This indicates that thiourea derivatives can interfere with the mechanisms of bacterial adhesion and biofilm maturation.

Structure-Activity Relationship (SAR) Studies for Thiourea-Based Biologically Active Compounds

The biological activity of thiourea derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications impact antimicrobial and antifungal potency, thereby guiding the design of more effective therapeutic agents. nih.govmdpi.com

Key SAR insights for thiourea-based compounds include:

Nature of Substituents on Phenyl Rings: The type and position of substituents on the aryl rings of thiourea derivatives play a critical role. The presence of a halogen atom, especially at the 3rd position of the phenyl group, has been shown to be significantly important for antimicrobial activity. jst.go.jpnih.gov In other cases, the introduction of a benzo nih.govjst.go.jpdioxol moiety or a 4-morpholinyl-4-phenyl group has resulted in potent antimycobacterial compounds. researchgate.net Conversely, methoxylation of the phenyl rings often leads to lower inhibitory activity compared to their non-methoxylated counterparts, while hydroxyl substitutions tend to enhance activity. acs.org

Attached Heterocyclic Moieties: The fusion of the thiourea scaffold with various heterocyclic rings can dramatically alter biological activity. For example, replacing an ethyl acetate (B1210297) group with a cyanoacetamide group in one series of compounds resulted in the highest antimicrobial activity against a range of bacterial and fungal strains. nih.gov Similarly, incorporating a 4-benzylidene-5-oxo-2-phenylimidazole moiety led to excellent activity against S. aureus, B. subtilis, and P. aeruginosa. nih.gov

Alkyl Chain Length: In bis-thiourea derivatives, the length of an alkyl chain can influence antibacterial activity. A novel bis-thiourea derivative with an alkyl chain length of n=10 demonstrated significant antibacterial activity against E. coli. mdpi.com

Core Thiourea Structure: Modifications to the core thiourea structure itself can have a profound impact. For instance, attaching a phenyl acetyl fragment to the thiourea and ethyl acetate groups in one compound, or to a thioxoimidazolidine moiety in another, was found to abolish the antimicrobial activity against most tested strains. nih.gov

The following tables present data from studies on various thiourea analogues, illustrating the relationship between structure and antimicrobial activity.

Table 1: Antimicrobial Activity of Thiourea Derivatives with Imidazole and Triazine Moieties nih.gov

Compound R R' S. aureus MIC (µg/mL) B. subtilis MIC (µg/mL) P. aeruginosa MIC (µg/mL) A. flavus MIC (µg/mL) C. albicans MIC (µg/mL)
6 Phenylacetyl 4-Benzylidene-5-oxo-2-phenylimidazole 5.12 2.29 2.48 >100 >100
7a Phenylacetyl 5-Oxo-2-thioxoimidazolidine 4.88 3.14 3.36 6.11 22.14
7b Phenylacetyl 2,5-Dioxoimidazolidine 5.21 3.22 4.09 7.15 25.33
8 Phenylacetyl Cyanoacetamide 2.19 1.15 1.27 3.18 15.12
9 Phenylacetyl 2-Amino-6-oxo-1,6-dihydropyrimidine 8.16 13.29 15.11 20.12 33.17
12 Phenylacetyl 4,6-Diamino-1,3,5-triazine 9.13 9.55 13.18 16.19 28.11
13 Phenylacetyl 4,6-Dihydroxy-1,3,5-triazine 9.87 9.91 14.22 17.34 29.54
Ciprofloxacin - - 1.56 0.78 0.98 - -

| Clotrimazole | - | - | - | - | - | 4.12 | 3.13 |

Advanced Research Directions and Future Outlook for N,n Bis 2 Methylphenyl Thiourea

Integration of Advanced Experimental and Computational Methodologies for Deeper Mechanistic Understanding

A key future direction in the study of N,N'-Bis(2-methylphenyl)thiourea lies in the synergistic integration of advanced experimental and computational techniques. This dual approach is poised to provide an unprecedented level of insight into the compound's reaction mechanisms and dynamic behavior.

Experimental methodologies such as stopped-flow kinetics, in-situ spectroscopic monitoring (NMR, IR, and Raman), and single-crystal X-ray diffraction will continue to provide foundational data on reaction rates, intermediate species, and solid-state structures. nih.gov However, the true potential for a deeper mechanistic understanding will be unlocked by coupling these experimental observations with high-level computational modeling.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to model the electronic structure, reaction pathways, and transition states of N,N'-Bis(2-methylphenyl)thiourea in various chemical processes. nih.govresearchgate.net Molecular dynamics (MD) simulations will be invaluable in exploring the conformational landscape of the molecule and its interactions with solvents and other reactants in a dynamic environment. nih.gov This integrated approach will allow researchers to not only rationalize experimental findings but also to predict new reactive pathways and design experiments to validate these theoretical predictions. The investigation of bis-acyl-thiourea derivatives has demonstrated the power of combining experimental techniques like FTIR, NMR, and CV with DFT and molecular docking to elucidate DNA binding and enzyme inhibition mechanisms. nih.gov

Table 1: Integrated Methodologies for Mechanistic Studies

Methodology Type Information Gained
Stopped-flow kineticsExperimentalReaction rates and kinetic profiles
In-situ Spectroscopy (NMR, IR, Raman)ExperimentalIdentification of intermediates and structural changes
Single-crystal X-ray DiffractionExperimentalPrecise solid-state structure and intermolecular interactions
Density Functional Theory (DFT)ComputationalElectronic structure, reaction energies, and transition states
Molecular Dynamics (MD) SimulationsComputationalConformational analysis and dynamic interactions

Design and Synthesis of Highly Functionalized N,N-Bis(2-methylphenyl)thiourea Derivatives for Targeted Applications

The core structure of N,N'-Bis(2-methylphenyl)thiourea serves as an excellent scaffold for the introduction of a wide variety of functional groups. The targeted synthesis of new derivatives with tailored properties is a burgeoning area of research with immense potential.

Future synthetic efforts will likely focus on the introduction of specific functionalities onto the phenyl rings or the thiourea (B124793) nitrogen atoms. For instance, the incorporation of chromophores could lead to the development of novel colorimetric or fluorescent sensors for anions or metal ions. The synthesis of chiral derivatives, by introducing stereocenters in the tolyl groups or by creating atropisomers, could yield highly effective organocatalysts for asymmetric synthesis. nih.gov

The general synthetic route to such derivatives often involves the reaction of a corresponding isothiocyanate with an appropriate amine. researchgate.net This modularity allows for a high degree of structural diversity to be achieved from readily available starting materials. The synthesis of dipeptide derivatives containing a thiourea moiety has highlighted the potential for creating terminally functionalized compounds with significant biological activity. nih.gov

Exploration of Novel Coordination Systems and Their Supramolecular Assemblies

The sulfur and nitrogen atoms of the thiourea group in N,N'-Bis(2-methylphenyl)thiourea are excellent coordination sites for a variety of metal ions. This property opens up a vast field of research in coordination chemistry and the construction of novel supramolecular architectures.

Furthermore, the ability of the thiourea moiety to form strong hydrogen bonds makes N,N'-Bis(2-methylphenyl)thiourea an ideal building block for the construction of intricate supramolecular assemblies. nih.gov Crystal engineering principles can be applied to design one-, two-, and three-dimensional networks with specific topologies and functionalities. researchgate.netmdpi.com These supramolecular structures could find applications in areas such as gas storage, separation, and heterogeneous catalysis. The study of urea (B33335) and thiourea-based coordination polymers and metal-organic frameworks (MOFs) has shown that these functional groups can lead to materials with enhanced gas adsorption and catalytic properties. bohrium.comx-mol.com

Development of Highly Selective and Efficient Thiourea-Based Catalytic Systems

Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating substrates through hydrogen bonding. The development of highly selective and efficient catalytic systems based on the N,N'-Bis(2-methylphenyl)thiourea scaffold is a particularly promising research avenue.

The two N-H groups of the thiourea moiety can act as a "double hydrogen bond donor," effectively binding to and activating electrophilic substrates. By strategically modifying the structure of N,N'-Bis(2-methylphenyl)thiourea, for example, by introducing chiral elements, it should be possible to create catalysts that can control the stereochemical outcome of a wide range of organic reactions.

Future research will focus on applying these catalysts to challenging asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and aza-Henry reactions. nih.gov The development of bifunctional catalysts, where a secondary catalytic group (e.g., an amine or a phosphine) is appended to the N,N'-Bis(2-methylphenyl)thiourea scaffold, could lead to even more active and selective catalytic systems. rsc.org The synthesis of enantiopure N-alkyl bis-urea organocatalysts has demonstrated their effectiveness in phase-transfer catalysis for enantioselective fluorinations. nih.gov

Further Mechanistic Elucidation of Emerging Biological Activities and Therapeutic Potential

Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. A critical future direction will be the detailed mechanistic elucidation of these activities for N,N'-Bis(2-methylphenyl)thiourea and its derivatives, with the ultimate goal of developing new therapeutic agents.

While initial screening studies may reveal promising biological activity, a deeper understanding of the mechanism of action is crucial for rational drug design. This will involve identifying the specific cellular targets of the compound and elucidating the molecular pathways that are perturbed. Techniques such as molecular docking can provide valuable insights into the potential binding interactions of N,N'-Bis(2-methylphenyl)thiourea with biological macromolecules. nih.gov

For example, if a derivative shows anticancer activity, further studies would aim to determine if it induces apoptosis, inhibits specific enzymes involved in cell proliferation, or disrupts cell signaling pathways. The study of thioureas derived from cinnamic acid has shown their potential as urease inhibitors, with molecular modeling providing insights into their structure-activity relationships. nih.gov

Potential Applications of this compound as a Scaffold for Advanced Functional Materials

The robust and versatile nature of the N,N'-Bis(2-methylphenyl)thiourea structure makes it an attractive building block, or scaffold, for the creation of advanced functional materials.

One promising avenue is the incorporation of N,N'-Bis(2-methylphenyl)thiourea into polymer backbones. This could be achieved by synthesizing derivatives with polymerizable groups, such as vinyl or acrylate (B77674) functionalities. The resulting polymers could possess unique properties, such as enhanced thermal stability, specific recognition capabilities, or interesting optical behavior.

Another exciting possibility is the use of N,N'-Bis(2-methylphenyl)thiourea as a linker in the synthesis of metal-organic frameworks (MOFs). bohrium.comx-mol.com The defined geometry and strong coordinating ability of the thiourea group could lead to the formation of porous materials with high surface areas and tailored pore environments. Such MOFs could have applications in gas storage and separation, catalysis, and chemical sensing. The development of urea and thiourea functionalized frameworks has demonstrated significant improvements in gas adsorption and catalytic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Bis(2-methylphenyl)thiourea with high purity?

  • Methodology : The compound can be synthesized via a nucleophilic substitution reaction between 2-methylphenylamine and thiophosgene or via a thiourea-forming reaction using ammonium thiocyanate. Recrystallization in polar aprotic solvents like N,N-dimethylformamide (DMF) under slow evaporation is effective for purification. Characterization via melting point analysis, IR spectroscopy (to confirm C=S stretching at ~1250–1350 cm⁻¹), and elemental analysis ensures purity .

Q. How can NMR spectroscopy resolve ambiguities in the structural confirmation of This compound?

  • Methodology : ¹H NMR in deuterated DMSO or CDCl₃ reveals distinct resonances for the aromatic protons (δ 6.8–7.2 ppm) and NH groups (δ ~9.5–10.5 ppm). ¹³C NMR confirms the thiourea moiety (C=S at ~180 ppm). Overlapping signals due to symmetry or rotational isomers (atropisomerism) may require variable-temperature NMR or 2D techniques (e.g., NOESY) for resolution .

Q. What crystallization techniques optimize single-crystal growth for X-ray diffraction studies?

  • Methodology : Slow evaporation of a saturated solution in DMF or ethanol at controlled temperatures (e.g., 4°C) promotes crystal growth. The monoclinic space group P2₁/c is commonly observed, with lattice parameters a = 9.2360(4) Å, b = 7.2232(3) Å, c = 25.2555(11) Å. Refinement using SHELXL ensures accurate bond-length and angle measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.